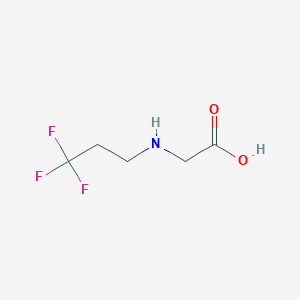
2-Chloro-3-fluoro-4-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a benzoic acid derivative followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
2-Chloro-3-fluoro-4-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-fluoro-4-formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-Chloro-3-fluoro-4-formylbenzoic acid can be compared with other similar compounds such as:
4-Formylbenzoic acid: Lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.
2-Fluoro-5-formylbenzoic acid: Has a different substitution pattern, which can lead to variations in chemical behavior and applications.
The presence of both chloro and fluoro groups in this compound makes it unique and versatile for various synthetic and research applications.
Properties
Molecular Formula |
C8H4ClFO3 |
|---|---|
Molecular Weight |
202.56 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3H,(H,12,13) |
InChI Key |
LCVSKHAWQKZQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





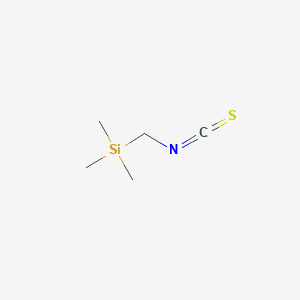
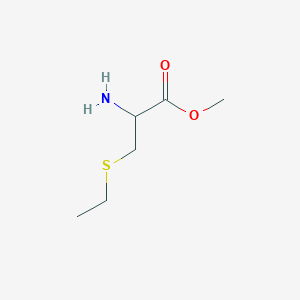
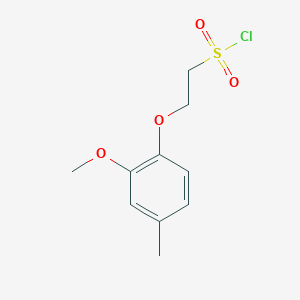
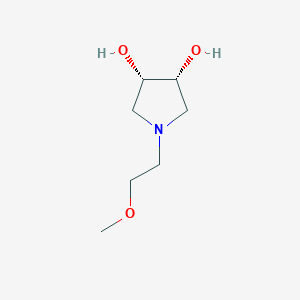
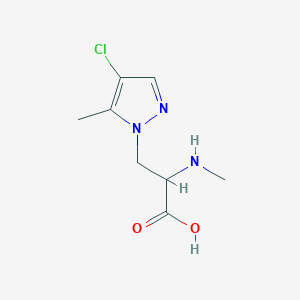


![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)


